Octadecyl 4-formylbenzoate
Overview
Description
Scientific Research Applications
Synthesis and Organic Chemistry Applications
- A study by Shirini, Langarudi, and Daneshvar (2017) explored the synthesis of a new acidic ionic liquid, which was utilized as a catalyst to promote the synthesis of biologically active compounds, showcasing the role of such materials in facilitating organic reactions (Shirini, Langarudi, & Daneshvar, 2017).
- Arcau et al. (2014) synthesized imidazolium salts from octadecylimidazole for the creation of gold(I) carbene complexes, indicating the potential of long aliphatic chains in developing compounds with significant biological activity (Arcau et al., 2014).
Analytical Chemistry and Separation Science
- Jiang et al. (2021) discussed the preparation of ionic liquids and carbon dots for chromatographic stationary phases, demonstrating enhanced selectivity and separation performance in liquid chromatography, pointing to the importance of octadecyl groups in improving chromatographic methods (Jiang et al., 2021).
- Kluska et al. (2014) investigated the separation and determination of cytosine derivatives, using octadecyl stationary phases among others, to achieve separation of isomers, highlighting the role of alkyl chains in chromatographic separations (Kluska et al., 2014).
Material Science and Nanotechnology
- Zhang et al. (2010) synthesized chitosan-coated octadecyl-functionalized magnetite nanoparticles for extracting trace pollutants from environmental water samples, showcasing the potential of octadecyl groups in environmental cleanup applications (Zhang et al., 2010).
Corrosion Inhibition
- Huynh et al. (2000) studied the inhibitive action of octyl esters of carboxybenzotriazole for copper corrosion in sulphate solutions, demonstrating the effectiveness of such compounds in protecting copper over a range of pH values, which might be related to the properties of similar octadecyl compounds in corrosion inhibition (Huynh et al., 2000).
Properties
IUPAC Name |
octadecyl 4-formylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-29-26(28)25-20-18-24(23-27)19-21-25/h18-21,23H,2-17,22H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTQLLFFZIANJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394057 | |
Record name | Octadecyl 4-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151029-29-7 | |
Record name | Octadecyl 4-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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